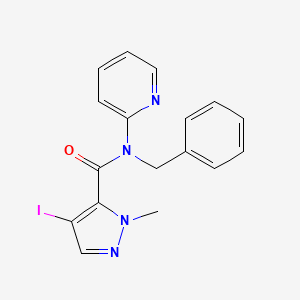![molecular formula C26H28N2O5 B4374855 butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4374855.png)
butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
Vue d'ensemble
Description
Butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran carboxylates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the selection of appropriate starting materials such as substituted phenols, nitriles, and butyl esters.
Reactions: : The synthesis typically involves a multi-step process that includes:
Aromatic Substitution: : Introducing the benzyloxy and methoxy groups onto the aromatic ring.
Amino Substitution: : Incorporating the amino group into the structure.
Cyano Addition: : Adding the cyano group.
Pyran Ring Formation: : Cyclization to form the 4H-pyran ring.
Reaction Conditions: : These steps require precise control of temperature, solvents (such as dichloromethane or ethanol), and catalysts (e.g., acid or base catalysts).
Industrial Production Methods
Industrial-scale production would leverage efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are likely utilized for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The methoxy and benzyloxy groups can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: : The cyano group can be reduced to primary amines.
Substitution: : The amino and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: : Electrophiles like nitronium ion or halogens in the presence of acid catalysts.
Major Products Formed
Oxidized derivatives, reduced amines, and substituted aromatic compounds.
Applications De Recherche Scientifique
In Chemistry
Intermediate in Synthesis: : Used as an intermediate for synthesizing more complex molecules.
Catalysts and Reagents:
In Biology and Medicine
Drug Development: : Potential use as a lead compound for developing new pharmaceuticals, particularly due to its ability to interact with various biological targets.
Biological Probes: : Could serve as a probe for studying biological pathways and enzyme activities.
In Industry
Material Science: : Applications in the synthesis of new materials with specific chemical properties.
Agriculture: : Possible use in the development of agrochemicals.
Mécanisme D'action
Mechanism by Which the Compound Exerts Its Effects
Interaction with Enzymes: : The compound may inhibit or activate enzymes by binding to their active sites.
Signal Transduction Pathways: : It might modulate signaling pathways within cells by interacting with receptors or other signaling molecules.
Molecular Targets and Pathways Involved
Enzymatic Pathways: : Potential inhibition of key enzymes involved in disease processes.
Receptor Binding: : Interaction with cell surface receptors, affecting cellular responses.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
Structure-Activity Relationship: : The presence of the cyano group and the pyran ring may confer unique reactivity and biological activity compared to other pyran derivatives.
Unique Properties: : Its combination of functional groups (amino, benzyloxy, methoxy, and cyano) provides a distinctive chemical profile.
List of Similar Compounds
4H-pyran derivatives.
Substituted benzyloxy and methoxy phenyl compounds.
Amino-substituted pyran carboxylates.
With its distinctive structure and multifaceted reactivity, butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate stands out as a compound of considerable interest in both scientific research and industrial applications.
Propriétés
IUPAC Name |
butyl 6-amino-5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-4-5-13-31-26(29)23-17(2)33-25(28)20(15-27)24(23)19-11-12-21(30-3)22(14-19)32-16-18-9-7-6-8-10-18/h6-12,14,24H,4-5,13,16,28H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAPRIXHXGHZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C#N)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


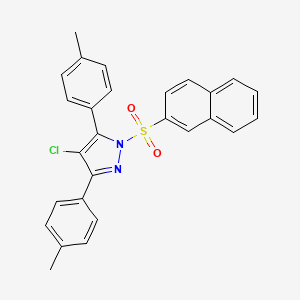
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4374785.png)
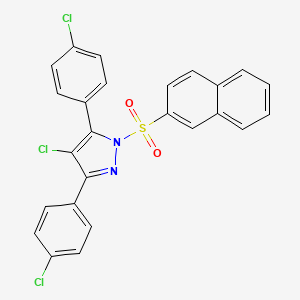
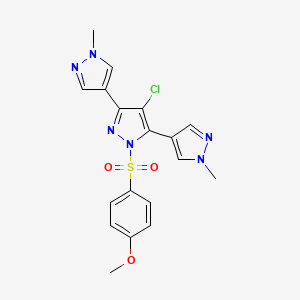
![N,5-bis(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4374806.png)
![N-(2-ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4374808.png)
![ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4374813.png)
![5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE](/img/structure/B4374821.png)
![2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B4374838.png)
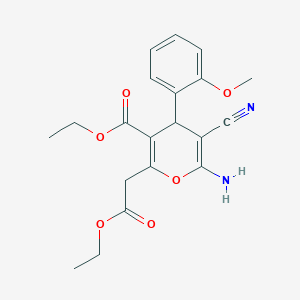

![N-{3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4374871.png)
![methyl 2-[(3-bromobenzoyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4374879.png)
